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Introduction
BAY-549, also known as Azaindole 1, is a potent and highly selective, orally active inhibitor of

Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-

competitive inhibitor of both ROCK1 and ROCK2 isoforms, playing a significant role in the

regulation of various cellular processes, including smooth muscle contraction, actin

cytoskeleton organization, cell adhesion, and motility. This technical guide provides an in-depth

overview of BAY-549, including its mechanism of action, key experimental data, and detailed

protocols for relevant assays.

Chemical and Physical Properties
Property Value

Synonyms Azaindole 1, TC-S 7001, ROCK-IN-2

Molecular Formula C₁₈H₁₃ClF₂N₆O

Molecular Weight 402.79 g/mol

CAS Number 867017-68-3

Appearance Powder

Solubility Soluble in DMSO
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Mechanism of Action: Inhibition of the ROCK
Signaling Pathway
BAY-549 exerts its biological effects by directly inhibiting the kinase activity of ROCK1 and

ROCK2. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and

cytoskeletal dynamics.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and

activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a

cascade of events that ultimately result in increased cellular contraction.[3][4][5]

Key downstream effectors of ROCK include:

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing its ATPase

activity and promoting the interaction between actin and myosin, which is the molecular

basis of muscle contraction.[6][7]

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit

of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a sustained

phosphorylated (and thus active) state of MLC, further enhancing contractility.[3][5]

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates

cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and

accumulation of actin filaments (F-actin).[4][7]

Ezrin/Radixin/Moesin (ERM) proteins: These proteins link the actin cytoskeleton to the

plasma membrane. Phosphorylation by ROCK activates ERM proteins, reinforcing

cytoskeletal integrity and cell adhesion.[4]

BAY-549, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ROCK kinase

domain, preventing the phosphorylation of its downstream targets and thereby blocking the

signaling cascade that leads to cellular contraction.

Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by BAY-
549.

Caption: The ROCK signaling pathway and the inhibitory action of BAY-549.
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Quantitative Data
In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Target Species IC₅₀ (nM)

ROCK1 Human 0.6[1][2][8]

ROCK2 Human 1.1[1][2][8]

ROCK2 Murine 2.4[8]

ROCK2 Rat 0.8[8]

In Vitro Functional Activity
Assay Tissue/Cell Line Effect IC₅₀ (nM)

Vasorelaxation
Rabbit Saphenous

Artery

Inhibition of

phenylephrine-

induced contraction

65[8]

In Vivo Efficacy
Animal Model Administration Dosage Effect

Anesthetized

Normotensive Rats
Intravenous (i.v.) 0.03 mg/kg

8 mm Hg reduction in

maximal blood

pressure[1]

Anesthetized

Normotensive Rats
Intravenous (i.v.) 0.1 mg/kg

18 mm Hg reduction

in maximal blood

pressure[1]

Anesthetized

Normotensive Rats
Intravenous (i.v.) 0.3 mg/kg

35 mm Hg reduction

in maximal blood

pressure[1]
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Kinase Selectivity
BAY-549 exhibits high selectivity for ROCK kinases. A screening against a panel of other

kinases demonstrated significantly lower potency for off-target kinases.[8][9]

Kinase IC₅₀ (nM)

Trk-A 252[8]

Flt3 303[8]

MLCK 7,400[8]

ZIP-kinase 4,100[8]

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of BAY-549.

IC₅₀ Determination for ROCK Kinases (Biochemical
Assay)
This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a

purified kinase.

Workflow:

Preparation

Assay Detection & Analysis

Prepare Assay Buffer,
ATP, Substrate,

and Kinase Solution

Incubate Kinase,
Inhibitor, and Substrate

Prepare Serial Dilutions
of BAY-549

Initiate Reaction
with ATP Stop Reaction Measure Kinase Activity

(e.g., Luminescence, Fluorescence)
Plot Dose-Response Curve

and Calculate IC50
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Click to download full resolution via product page

Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.

Methodology:

Reagent Preparation:

Prepare an assay buffer appropriate for the kinase reaction (e.g., containing Tris-HCl,

MgCl₂, DTT).

Prepare a stock solution of ATP. The final concentration in the assay should be at or near

the Km for the specific ROCK isoform.

Prepare a solution of a suitable substrate for ROCK (e.g., a peptide containing the

phosphorylation motif).

Prepare a solution of purified recombinant human ROCK1 or ROCK2 enzyme.

Inhibitor Preparation:

Prepare a stock solution of BAY-549 in 100% DMSO.

Perform serial dilutions of the BAY-549 stock solution in assay buffer to create a range of

concentrations to be tested.

Assay Procedure:

In a 96-well or 384-well plate, add the assay buffer, ROCK enzyme, and the substrate.

Add the different concentrations of BAY-549 to the wells. Include control wells with DMSO

only (vehicle control) and wells without enzyme (background control).

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to

allow the inhibitor to bind to the enzyme.

Initiate the kinase reaction by adding ATP to all wells.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

Detection and Analysis:

Measure the kinase activity. This can be done using various methods, such as:

Luminescence-based assays: Measuring the amount of ATP remaining after the

reaction.

Fluorescence-based assays: Using a fluorescently labeled substrate and detecting its

phosphorylation.

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the

radioactive phosphate into the substrate.

Subtract the background signal from all measurements.

Normalize the data to the vehicle control (100% activity).

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to

determine the IC₅₀ value.

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)
This protocol describes a method to assess the vasorelaxant effects of BAY-549 on isolated

arterial rings pre-contracted with an agonist.

Methodology:

Tissue Preparation:

Humanely euthanize a rabbit and dissect the saphenous arteries.[10][11]
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Carefully clean the arteries of adhering connective tissue and cut them into rings of

approximately 2-3 mm in length.

Mount the arterial rings in an organ bath system containing a physiological salt solution

(e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂

/ 5% CO₂.

Attach the rings to an isometric force transducer to record changes in tension.

Allow the rings to equilibrate under a resting tension for a defined period (e.g., 60-90

minutes).

Experimental Procedure:

Induce a stable contraction in the arterial rings by adding a submaximal concentration of a

vasoconstrictor agent, such as phenylephrine (e.g., 1 µM).

Once a stable plateau of contraction is reached, cumulatively add increasing

concentrations of BAY-549 to the organ bath.

Record the relaxation response at each concentration until a maximal response is

achieved or the concentration range is exhausted.

Include a vehicle control (DMSO) to ensure the solvent does not affect the vascular tone.

Data Analysis:

Express the relaxation at each concentration of BAY-549 as a percentage of the pre-

contraction induced by phenylephrine.

Plot the percentage of relaxation against the logarithm of the BAY-549 concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for

vasorelaxation.

In Vivo Blood Pressure Measurement (Anesthetized Rat)
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This protocol provides a general method for measuring the effect of BAY-549 on blood

pressure in an anesthetized rat model.[12][13]

Methodology:

Animal Preparation:

Anesthetize a rat using a suitable anesthetic agent (e.g., a combination of ketamine and

xylazine, or isoflurane).[12]

Maintain the animal's body temperature using a heating pad.

Perform a surgical cut-down to expose the carotid artery and the jugular vein.

Catheterization:

Insert a catheter filled with heparinized saline into the carotid artery for direct

measurement of arterial blood pressure. Connect the catheter to a pressure transducer.

Insert a separate catheter into the jugular vein for intravenous administration of the test

compound.

Data Acquisition:

Allow the animal to stabilize after the surgical procedure and record a baseline blood

pressure for a defined period (e.g., 20-30 minutes).

Administer BAY-549 intravenously at the desired doses.

Continuously record the mean arterial pressure (MAP), systolic blood pressure, and

diastolic blood pressure.

Also monitor heart rate.

Data Analysis:

Calculate the change in blood pressure from the baseline at each dose of BAY-549.
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Analyze the dose-response relationship between the administered dose of BAY-549 and

the change in blood pressure.

Conclusion
BAY-549 (Azaindole 1) is a well-characterized, potent, and selective inhibitor of ROCK kinases.

Its ability to effectively block the Rho/ROCK signaling pathway translates into significant in vitro

and in vivo effects, including vasorelaxation and a reduction in blood pressure. The data and

protocols presented in this guide provide a comprehensive resource for researchers and drug

development professionals working with this compound and in the broader field of ROCK

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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